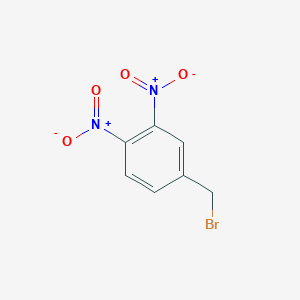
4-Bromomethyl-1,2-dinitrobenzene
Overview
Description
4-Bromomethyl-1,2-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-1,2-dinitrobenzene typically involves a multi-step process:
Nitration: The benzene ring is first nitrated to introduce nitro groups. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-1,2-dinitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products
Substitution: Corresponding substituted benzene derivatives.
Reduction: 4-Bromomethyl-1,2-diaminobenzene.
Oxidation: 4-Carboxymethyl-1,2-dinitrobenzene.
Scientific Research Applications
4-Bromomethyl-1,2-dinitrobenzene is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.
Industry: Used in the manufacture of dyes, pigments, and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-1,2-dinitrobenzene involves its reactive bromomethyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The nitro groups can undergo redox reactions, making the compound useful in electrochemical studies .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Similar structure but with two bromine atoms instead of bromomethyl and nitro groups.
1,2-Dinitrobenzene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromomethyl-1,3-dinitrobenzene: Positional isomer with different reactivity and properties.
Uniqueness
4-Bromomethyl-1,2-dinitrobenzene is unique due to the combination of its bromomethyl and nitro groups, which confer distinct reactivity patterns and make it versatile for various applications in synthesis and research .
Properties
IUPAC Name |
4-(bromomethyl)-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAUAXFEMDPBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
